molecular formula C7H12N2O B13599191 2-Azaspiro[3.3]heptane-2-carboxamide

2-Azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B13599191
M. Wt: 140.18 g/mol
InChI Key: WGZGLUBIBQZDBW-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-2-carboxamide is a chemical compound featuring a spirocyclic architecture, which incorporates a carboxamide functional group on a saturated 2-azaspiro[3.3]heptane ring system. This structure is of significant interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules. Spirocyclic scaffolds like the 2-azaspiro[3.3]heptane core are highly valued for their three-dimensionality and rigidity, which can improve physicochemical properties and binding selectivity in potential drug candidates . While specific biological data for this compound is limited in the public domain, derivatives of the 2-azaspiro[3.3]heptane scaffold have demonstrated considerable research value. For instance, similar spirocyclic compounds are being actively investigated as potent and selective inhibitors of various therapeutic targets. Recent scientific literature and patents highlight the application of 2-azaspiro[3.3]heptane derivatives in developing inhibitors for proteins such as the STAT3 (Signal Transducer and Activator of Transcription 3) pathway for oncology research , and the ASH1L (Absent, Small, or Homeotic-Like 1) histone methyltransferase for epigenetics studies . The mechanism of action for compounds derived from this scaffold is target-dependent. In the case of ASH1L inhibitors, these molecules are designed to bind to the catalytic SET domain of the enzyme, blocking its methyltransferase activity and thereby modulating gene expression, which can induce apoptosis and differentiation in certain cancer cell lines . As a synthetic intermediate, this compound provides a critical point for further functionalization, enabling researchers to explore novel chemical space in their quest for new bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-azaspiro[3.3]heptane-2-carboxamide

InChI

InChI=1S/C7H12N2O/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2,(H2,8,10)

InChI Key

WGZGLUBIBQZDBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(C2)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azaspiro 3.3 Heptane 2 Carboxamide and Its Chemical Analogs

Retrosynthetic Analysis of the 2-Azaspiro[3.3]heptane Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the 2-azaspiro[3.3]heptane core, this process reveals several strategic disconnections and synthetic approaches.

Key Disconnections for Spirocyclic Construction

The primary challenge in synthesizing the 2-azaspiro[3.3]heptane scaffold lies in the construction of the spirocyclic system, which features two four-membered rings, an azetidine (B1206935) and a cyclobutane (B1203170), sharing a single carbon atom. Key retrosynthetic disconnections focus on the formation of these rings and the spirocyclic junction itself.

One common strategy involves disconnecting one of the rings from the central spirocyclic carbon. For instance, a C-N bond disconnection in the azetidine ring leads to a cyclobutane precursor bearing an amino and a hydroxymethyl or halomethyl group at the 1- and 3-positions, which can then undergo intramolecular cyclization. Alternatively, a C-C bond disconnection in the cyclobutane ring can lead to an azetidine-containing precursor.

A powerful approach involves a double-ring closure strategy from a central precursor. A key disconnection strategy for the 2-azaspiro[3.3]heptane scaffold involves breaking the two rings at the spirocyclic carbon, leading back to a pentaerythritol-like precursor with appropriate functionalization for the sequential or simultaneous formation of both the azetidine and cyclobutane rings. nih.gov This often involves the use of a 1,3-dielectrophile and a 1,1-dinucleophile. researchgate.net

Strategic Approaches to the Bridged Ring System

While 2-azaspiro[3.3]heptane is a spirocyclic, not a bridged, system, the principles of constructing strained ring systems are relevant. Strategic approaches often focus on managing ring strain during the synthesis. One key strategy is the stepwise construction of the four-membered rings, which allows for better control over the reaction and can mitigate the challenges associated with forming two strained rings simultaneously.

Another strategic consideration is the introduction of the carboxamide functionality. This can be achieved either by starting with a precursor already containing a nitrogen-protected carboxamide equivalent or by functionalizing the nitrogen of the 2-azaspiro[3.3]heptane core in the final steps of the synthesis. The choice of strategy depends on the compatibility of the carboxamide group with the reaction conditions used for ring formation.

Established and Emerging Synthetic Routes to the Core 2-Azaspiro[3.3]heptane Ring System

Several synthetic methodologies have been developed and refined for the construction of the 2-azaspiro[3.3]heptane core. These range from classical cycloaddition reactions to more modern radical and organometallic approaches.

[2+2] Cycloaddition Reactions in Spirocyclic Formation

[2+2] cycloaddition reactions are a cornerstone for the synthesis of four-membered rings and have been extensively applied to the construction of the 2-azaspiro[3.3]heptane scaffold. These reactions can be induced either thermally or photochemically.

Photochemical [2+2] Cycloadditions: These reactions involve the irradiation of two an alkene and a carbonyl compound (the Paternò-Büchi reaction) or two alkene units to form a cyclobutane ring. researchgate.netnih.gov In the context of 2-azaspiro[3.3]heptane synthesis, this can involve the cycloaddition of an exocyclic methylene (B1212753) azetidine with an alkene, or a similar strategy to form the cyclobutane ring first, followed by azetidine formation. Visible-light-mediated energy transfer catalysis has emerged as a mild and efficient method for promoting these cycloadditions. nih.gov

Ketene (B1206846) Cycloadditions: The reaction of a ketene with an imine (the Staudinger synthesis) is a classic method for the formation of β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. wikipedia.orgbaranlab.org Ketenes, generated in situ from acyl chlorides or via Wolff rearrangement, can also undergo [2+2] cycloaddition with alkenes to form cyclobutanones. nih.gov These cyclobutanones can then be further elaborated to construct the spiro-azaspiro[3.3]heptane system. The key advantage of ketene cycloadditions is their often high stereoselectivity.

[2+2] Cycloaddition Approach Reactants Key Intermediates Conditions Reference
Photochemical CycloadditionExocyclic methylene azetidine, AlkeneSpirocyclic cyclobutaneVisible light, Photosensitizer nih.gov
Staudinger SynthesisKetene, Imineβ-LactamThermal or Lewis acid catalysis wikipedia.org
Ketene-Alkene CycloadditionKetene, AlkeneCyclobutanone (B123998)Thermal or Lewis acid catalysis nih.gov

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions offer alternative pathways to four-membered rings, often starting from more readily available five- or three-membered ring precursors.

Ring Expansion: A notable example is the Tiffeneau–Demjanov rearrangement, which can be used to expand a cyclobutanone to a larger ring, although its direct application to azetidine formation is less common. More relevant are strategies involving the rearrangement of bicyclic systems. For instance, the intramolecular N-alkylation of an azetidine with a side chain containing a leaving group can lead to a bicyclic azetidinium intermediate, which upon nucleophilic opening, can result in a ring-expanded product. nih.gov

Ring Contraction: While less common for the direct synthesis of the 2-azaspiro[3.3]heptane core, ring contraction methods, such as the Favorskii rearrangement of α-halocyclopentanones, can be used to generate cyclobutane derivatives that serve as precursors.

Rearrangement Strategy Starting Material Key Transformation Product Reference
Ring Expansion2-(3-hydroxypropyl)azetidineIntramolecular N-alkylation and nucleophilic openingPyrrolidine and/or Azepane nih.gov
Ring Contractionα-HalocyclopentanoneFavorskii RearrangementCyclobutanecarboxylic acid derivativeN/A

Radical and Organometallic Approaches

Modern synthetic chemistry has increasingly turned to radical and organometallic reactions to construct complex molecular architectures with high efficiency and selectivity.

Radical Approaches: Radical cyclizations offer a powerful method for the formation of cyclic systems. For the synthesis of the 2-azaspiro[3.3]heptane scaffold, a strategy could involve the radical cyclization of a suitably functionalized acyclic precursor. For instance, an atom-transfer radical cyclization (ATRC) of an N-allyl-haloamide could potentially be adapted to form the azetidine ring. mdpi.com While specific examples for the 2-azaspiro[3.3]heptane system are not abundant in the literature, the general principles of radical cyclization hold promise for future synthetic developments.

Organometallic Approaches: Organometallic reagents, such as Grignard and organolithium reagents, are versatile tools for C-C bond formation. libretexts.org In the context of 2-azaspiro[3.3]heptane synthesis, they can be used to introduce nucleophilic carbon synthons for the construction of the cyclobutane ring. For example, the addition of an organometallic reagent to a 3-oxoazetidine derivative could be a key step in building the spirocyclic framework. Furthermore, transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to functionalize the scaffold or its precursors.

Approach Methodology Potential Application Reference
RadicalAtom-Transfer Radical Cyclization (ATRC)Formation of the azetidine ring from an acyclic precursor mdpi.com
OrganometallicGrignard/Organolithium AdditionConstruction of the cyclobutane ring via addition to an azetidine-3-one libretexts.org

Cyclization of Diamine Precursors

The construction of the 2-azaspiro[3.3]heptane scaffold often relies on the sequential formation of its two four-membered rings. A key strategy involves the cyclization of precursors that can be considered functionalized diamine equivalents. In these methods, one nitrogen atom is part of a pre-formed azetidine ring, while the second amine is generated in situ or unmasked for the final ring-closing step.

One practical route to the related 2,6-diazaspiro[3.3]heptane system begins with a functionalized azetidine precursor. For instance, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde can undergo reductive amination with various primary amines or anilines. The resulting secondary amine intermediate is then subjected to cyclization conditions to form the second azetidine ring. thieme-connect.de The final ring closure is typically achieved by treatment with a base, such as potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF), which promotes intramolecular nucleophilic substitution. thieme-connect.de Optimized conditions for N-alkyl derivatives have also been developed using a DMF–water mixture at elevated temperatures, which obviates the need for an external base. thieme-connect.de

The efficiency of these cyclization reactions depends significantly on the choice of base and solvent, as summarized in the table below.

Table 1: Optimization of Cyclization Conditions for a Diazaspiro[3.3]heptane Precursor thieme-connect.de

EntryBaseSolventTemperature (°C)Conversion (%)
1DBUTHF70Slow
2DBUDMF70Complete
3NoneDMF/H₂O (8:2)110Complete and clean

Another general approach involves the construction of both four-membered rings through the subsequent ring closure of corresponding 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov This strategy highlights the versatility in assembling the core spirocyclic system from acyclic or monocyclic precursors.

Selective Introduction and Modification of the Carboxamide Functionality at the N2 Position

Once the 2-azaspiro[3.3]heptane core is synthesized, the introduction of the carboxamide group at the N2 position is a crucial step. This typically involves the deprotection of a nitrogen-protecting group, followed by an amidation reaction. The choice of reaction conditions and reagents is critical to ensure high yield and purity.

The formation of the N-carboxamide bond on the 2-azaspiro[3.3]heptane ring can be achieved through standard amidation protocols. The free secondary amine of the spirocycle can be reacted with an activated carboxylic acid derivative or with a carboxylic acid in the presence of a coupling reagent. Common methods include reactions with acyl chlorides or the use of peptide coupling reagents that generate a highly reactive acyl intermediate in situ.

A variety of modern coupling reagents are available to facilitate this transformation under mild conditions, minimizing side reactions. These reagents are essential in modern synthesis for their efficiency and broad functional group tolerance.

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent NameAbbreviationTypical Additive
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPDIPEA or Hünig's base
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUDIPEA or Hünig's base
N,N'-DicyclohexylcarbodiimideDCCHOBt or DMAP
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt
Propylphosphonic AnhydrideT3PPyridine (B92270) or Et₃N

In the synthesis of complex molecules based on the 2-azaspiro[3.3]heptane scaffold, protecting groups are essential for achieving chemoselectivity. jocpr.com The nitrogen at the N2 position is often protected during the initial synthetic steps to allow for selective modification of other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. researchgate.netnih.gov

For example, in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the Boc group ensures that the N2 nitrogen remains unreactive while chemical transformations are performed at the C6 ketone. nih.gov Once the desired modifications are complete, the Boc group can be selectively removed, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to liberate the free amine for the final carboxamide installation. This strategy allows for precise control over the synthetic sequence and the introduction of diverse functionalities onto the spirocyclic framework. jocpr.com

Table 3: Common Nitrogen Protecting Groups jocpr.comhighfine.com

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)
CarboxybenzylCbz or ZCatalytic hydrogenation (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
BenzylBnCatalytic hydrogenation (H₂, Pd/C)

Stereoselective Synthesis of Chiral 2-Azaspiro[3.3]heptane-2-carboxamide Derivatives

The development of stereoselective methods is paramount for the application of 2-azaspiro[3.3]heptane derivatives in drug discovery, as biological activity is often confined to a single enantiomer. Asymmetric catalysis and chiral auxiliary-controlled approaches are two powerful strategies to achieve this goal.

Asymmetric catalysis offers an efficient means to generate chiral spirocyclic frameworks with high enantioselectivity. One notable example is the dirhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes. acs.org This method has been successfully applied to the synthesis of various azaspiro[n.2]alkanes. By employing an optimized chiral dirhodium tetracarboxylate catalyst, such as Rh₂(p-PhTPCP)₄, high enantiomeric excesses can be achieved for the cyclopropanation of symmetrical azacyclomethylidenes, including a precursor to the 2-azaspiro[3.3]heptane system. acs.org The reaction proceeds with good yield and excellent asymmetric induction. acs.org

Table 4: Enantioselective Rhodium-Catalyzed Cyclopropanation acs.org

SubstrateProductYield (%)ee (%)
Azaspiro[3.3]heptane precursorCyclopropane adduct8298
Azaspiro[3.5]nonane precursorCyclopropane adduct8490

Another approach involves the use of biocatalysis. Enzyme-catalyzed asymmetric hydrolysis has been used to resolve racemic 2,6-disubstituted spiro[3.3]heptane derivatives, providing access to compounds with axial chirality in high chemical yield and moderate optical purity. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has proven highly effective for the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org A powerful methodology involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl imines (Davis-Ellman's imines). rsc.orgsemanticscholar.org

This three-step procedure consists of the diastereoselective addition, followed by reduction of the ester group, and finally an intramolecular nucleophilic substitution to form the second ring. researchgate.net The N-tert-butanesulfinyl auxiliary effectively controls the facial selectivity of the nucleophilic addition, leading to high diastereomeric ratios (up to 98:2). rsc.org The auxiliary can be cleaved under mild acidic conditions after the spirocyclic core has been formed. This approach is versatile and can be applied to the synthesis of related 2-azaspiro[3.4]octane and 2-azaspiro[3.5]nonane systems as well. rsc.org

Table 5: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptane Precursors rsc.org

Imine Substituent (R)Yield (%)Diastereomeric Ratio (dr)
4-MeO-Ph9098:2
Ph8897:3
2-Naphthyl8598:2
Cyclohexyl8295:5

Similarly, Ellman's sulfinamide has been used as a chiral auxiliary in modified Strecker reactions of racemic spirocyclic ketones, allowing for the separation of all stereoisomers. nih.gov These auxiliary-controlled methods provide reliable access to enantiomerically pure building blocks crucial for the synthesis of chiral this compound derivatives.

Modern Methodologies for Scalable Synthesis and Functionalization

Recent advancements in synthetic organic chemistry have provided powerful tools for the large-scale production and subsequent diversification of complex molecules like this compound. These methodologies are crucial for applications in drug discovery and development, where both the quantity of material and the ability to generate a library of related compounds are paramount.

Flow Chemistry Applications in Azaspiro[3.3]heptane Synthesis

Continuous flow chemistry has emerged as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs). nih.gov Its advantages over traditional batch processing include enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and the potential for automation and straightforward scalability. flinders.edu.auuc.pt While specific documentation on the continuous flow synthesis of this compound is not extensively detailed in the public domain, the principles of flow chemistry have been successfully applied to the synthesis of structurally related spirocyclic and azetidine-containing compounds, providing a clear roadmap for its application to the target molecule.

The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. nih.gov For the synthesis of a 2-azaspiro[3.3]heptane core, a hypothetical flow process could involve the continuous generation of a key reactive intermediate, followed by an immediate in-flow cyclization reaction. For instance, the synthesis of related spirocyclic polyketides has been significantly accelerated using flow chemistry, demonstrating the technology's ability to handle complex multi-step sequences. rsc.org

Key reaction types that are amenable to flow conditions and relevant to the synthesis of spirocyclic azetidines include:

Cryogenic Reactions: Flow reactors allow for precise temperature control, enabling the safe and scalable execution of reactions that require very low temperatures, which are often challenging in large batch reactors. wiley-vch.de

Reactions with Hazardous Intermediates: The in-situ generation and immediate consumption of unstable or hazardous reagents, such as azides or organolithium species, is a significant advantage of flow chemistry, minimizing the risks associated with their accumulation. flinders.edu.au

Photochemical Reactions: The high surface-area-to-volume ratio of flow reactors provides uniform irradiation, leading to more efficient and reproducible photochemical transformations. uniba.it

A potential multi-step continuous flow synthesis for a key precursor to this compound could be designed based on established methodologies for related spirocyclic azetidines. nih.gov This would likely involve the sequential pumping of starting materials through heated or cooled reactor coils, with the potential for in-line purification or reagent addition at various stages.

Table 1: Potential Flow Chemistry Operations in the Synthesis of 2-Azaspiro[3.3]heptane Precursors

OperationDescriptionKey Advantages in Flow
Cycloaddition Formation of the spirocyclic core via a [2+2] cycloaddition reaction.Precise temperature control, improved mixing, and shorter reaction times.
Reduction Reduction of a carbonyl or other functional group on the spirocyclic core.Safe handling of reducing agents, controlled reaction conditions.
N-Protection/Deprotection Introduction or removal of a protecting group on the azetidine nitrogen.Automated sequential steps, in-line workup to remove reagents.
Carboxamide Formation Reaction of the 2-azaspiro[3.3]heptane core with an isocyanate or other carbonyl source.Rapid mixing, potential for high-temperature reactions to drive completion.

Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups onto a complex molecular scaffold at a late point in the synthetic sequence. This approach is highly efficient for generating a diverse library of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the core structure for each new derivative. The 2-azaspiro[3.3]heptane scaffold is an excellent candidate for LSF due to the presence of multiple C-H bonds that can be selectively activated.

Photoredox Catalysis has become a prominent tool for the late-stage functionalization of saturated heterocycles. chem-station.com This methodology utilizes visible light to initiate radical-based transformations under mild reaction conditions, which are often compatible with a wide range of functional groups. For a molecule like this compound, photoredox catalysis could enable the introduction of various substituents at different positions on the spirocyclic core.

Common photoredox-mediated transformations applicable to LSF include:

C-H Alkylation, Arylation, and Vinylation: Direct introduction of carbon-based substituents.

C-H Amination and Amidation: Formation of C-N bonds to introduce new nitrogen-containing functionalities. nih.gov

C-H Trifluoromethylation and Perfluoroalkylation: Installation of fluorine-containing groups, which can significantly impact the physicochemical properties of a molecule.

Transition-Metal Catalysis offers another powerful avenue for the late-stage C-H functionalization of the 2-azaspiro[3.3]heptane core. nih.govrsc.org Catalysts based on metals such as palladium, rhodium, and ruthenium can direct the functionalization of specific C-H bonds, often guided by a nearby directing group. researchgate.netnih.gov In the case of this compound, the carboxamide group itself could potentially act as a directing group to facilitate functionalization at a specific position.

Table 2: Representative Late-Stage Functionalization Reactions Applicable to Azaspiro[3.3]heptane Scaffolds

Reaction TypeCatalyst/Reagent SystemFunctional Group IntroducedPotential Position of Functionalization
Minisci-type Reaction Photocatalyst (e.g., Eosin Y), Radical PrecursorAlkyl, Acyl, etc.Electron-deficient positions on an aromatic substituent
C-H Arylation Pd(OAc)₂, Ligand, Aryl HalideArylPositions directed by a directing group or based on inherent reactivity
C-H Trifluoromethylation Photocatalyst, CF₃ Source (e.g., Togni's reagent)Trifluoromethyl (CF₃)Multiple positions on the spirocyclic core
C-H Amidation Rh₂(esp)₂, DioxazoloneAmidePositions susceptible to nitrene insertion

The diversification of the 2-azaspiro[3.3]heptane scaffold can also be achieved through the functionalization of derivatives containing reactive handles. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a key intermediate where the ketone can be elaborated into a variety of other functional groups. uc.pt Similarly, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid allows for the introduction of diverse substituents that can influence the biological activity and pharmacokinetic properties of the final compounds. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Azaspiro 3.3 Heptane 2 Carboxamide Analogs

Conformational Analysis of the 2-Azaspiro[3.3]heptane Scaffold

The unique spirocyclic structure of 2-azaspiro[3.3]heptane, which consists of two four-membered rings sharing a single carbon atom, imparts distinct conformational characteristics that are crucial for its application in drug design. Its limited conformational freedom allows for a more predictable orientation of substituents, a desirable trait for achieving selective target interactions. researchgate.net

Ring Strain and Flexibility Considerations

The 2-azaspiro[3.3]heptane scaffold is characterized by significant ring strain, a consequence of its two constituent four-membered rings (an azetidine (B1206935) and a cyclobutane). The bond angles within these rings deviate considerably from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain. nih.govrsc.org Computational studies on the parent hydrocarbon, spiro[3.3]heptane, have quantified this inherent instability. Using a computational method based on group equivalents, the strain energy of spiro[3.3]heptane was calculated to be 51.0 kcal/mol, which is nearly double the strain energy of a single cyclobutane (B1203170) ring (26.8 kcal/mol). mdpi.com This high strain energy is a defining feature of the scaffold. acs.orgnih.gov

Preferred Conformations and Dynamics in Solution and Solid State

The three-dimensional structure of molecules can differ between the crystalline (solid) state and in solution. X-ray crystallography provides a precise, static snapshot of the molecule's conformation as it exists in a crystal lattice. news-medical.netkbdna.com For derivatives of the spiro[3.3]heptane scaffold, X-ray analysis has been used to confirm their structure and spatial arrangement. researchgate.net

In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, which can be more representative of the physiological environment where drug-receptor interactions occur. news-medical.netcreative-biostructure.com NMR can provide information on conformational flexibility and the equilibrium between different puckered forms of the rings. news-medical.net While a crystal structure reveals a single, low-energy conformation, the molecule in solution may be dynamically interconverting between several low-energy states. For the 2-azaspiro[3.3]heptane scaffold, its rigidity means that the conformations in the solid state and in solution are expected to be very similar, with the primary dynamic process in solution being the rapid puckering of the four-membered rings. The limited conformational freedom of this strained spirocyclic system ensures that the exit vectors for substituents are well-defined in both states. researchgate.net

Role of the Spirocyclic Core and Substituents in Molecular Recognition

The 2-azaspiro[3.3]heptane scaffold is frequently employed as a bioisostere—a chemically different group that produces a similar biological response—for more common saturated heterocycles like piperidine (B6355638). anu.edu.aubbk.ac.uk Its rigid, 3D geometry provides a fixed framework for positioning functional groups, which can profoundly influence how a molecule interacts with its biological target.

Peripheral Functionalization and its Impact on Binding Interactions

Attaching various chemical groups (peripheral functionalization) to the 2-azaspiro[3.3]heptane core is a key strategy in drug design to modulate binding affinity and other pharmacological properties. The rigid nature of the scaffold ensures that these substituents are held in well-defined spatial orientations, which can lead to more selective interactions with a target receptor. researchgate.net

The impact of replacing a traditional heterocycle, such as piperidine, with a 2-azaspiro[3.3]heptane moiety can be dramatic and is highly dependent on the specific biological target. The altered geometry and vector positioning of substituents can either enhance or diminish binding affinity. For example, in a series of compounds targeting cell proliferation, replacing a piperidine with an N-linked 2-azaspiro[3.3]heptane resulted in a ~10-fold improvement in the antiproliferation of MCF-7 cells. nih.gov Conversely, in a different series of negative allosteric modulators for the mGlu2 receptor, the 2-azaspiro[3.3]heptane analog proved to be approximately 10-fold less potent than the corresponding piperidine derivative. nih.gov An even more striking loss of potency (>800-fold) was observed when a piperazine (B1678402) was replaced by a 2,6-diazaspiro[3.3]heptane in a GPR119 agonist, which was attributed to a significant alteration in the geometry of a crucial carbamate (B1207046) acceptor group. nih.gov These examples underscore that while the spirocyclic core offers a unique 3D architecture, its successful application is contingent on its compatibility with the specific topology of the target's binding site.

Steric and Electronic Effects of Substituents on Bioisosteric Performance

The performance of 2-azaspiro[3.3]heptane as a bioisostere is governed by the steric (size and shape) and electronic (charge distribution, polarity) properties it imparts to a molecule compared to the group it replaces. bris.ac.uk One of the most significant electronic effects observed is the change in basicity (pKa) and lipophilicity (logD).

Replacing a piperidine or morpholine (B109124) ring with a 2-azaspiro[3.3]heptane analog introduces a quaternary spiro-carbon and alters the distance between the nitrogen and other atoms. This reduces inductive electron withdrawal from the nitrogen, resulting in an increased pKa (i.e., the molecule becomes more basic). nih.gov This increased basicity can, in turn, lower the molecule's lipophilicity at physiological pH (logD₇.₄), as the more basic compound is more likely to be protonated and thus more water-soluble. However, an exception occurs with N-linked 2-azaspiro[3.3]heptanes, where the net addition of a carbon atom without a compensatory polarity-increasing effect leads to an increase in logD₇.₄ by +0.2 to +0.5 units. nih.gov

Table 1: Physicochemical and Potency Changes upon Bioisosteric Replacement with Azaspiro[3.3]heptane Analogs nih.gov
Original Compound ClassOriginal HeterocycleReplacement ScaffoldChange in Lipophilicity (ΔlogD₇.₄)Change in Potency
Antiproliferative AgentPiperidineN-linked 2-Azaspiro[3.3]heptaneIncrease (+0.2 to +0.5)~10-fold improvement
mGlu2 ModulatorPiperidineN-linked 2-Azaspiro[3.3]heptaneIncrease (+0.2 to +0.5)~10-fold decrease
GPR119 AgonistPiperazine2,6-Diazaspiro[3.3]heptaneDecrease>800-fold decrease
CXCR2 AntagonistPiperidineC-linked 2-Azaspiro[3.3]heptaneNot specified~2-fold improvement

Pharmacophoric Significance of the Carboxamide Moiety

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The carboxamide group (–C(=O)NH–) is considered a privileged pharmacophore in medicinal chemistry due to its unique structural and electronic properties. nih.gov

The carboxamide moiety is a versatile functional group that can engage in crucial drug-receptor interactions. nih.gov Its key pharmacophoric feature is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These directional hydrogen bonds are fundamental for high-affinity and selective binding to protein targets. nih.gov

In the context of 2-azaspiro[3.3]heptane-2-carboxamide, the carboxamide is attached directly to the azetidine nitrogen. Computational studies on related N-acyl azetidines have shown that the N-acyl group plays a critical role in directing the conformation of substituents and influencing reactivity. nih.gov Protonation or activation of the azetidine ring nitrogen ensures that the bulky acyl group (in this case, the carboxamide) faces away from the other substituents, adopting a sterically favorable orientation. nih.gov This conformational preference is vital as it presents a consistent and predictable geometry to the receptor's binding site. The planarity of the amide bond further restricts rotation, helping to lock the molecule into a specific bioactive conformation, thereby reducing the entropic penalty of binding.

Hydrogen Bonding Potential and Interactions with Biological Macromolecules

The this compound scaffold possesses distinct hydrogen bonding capabilities that are crucial for its interaction with biological macromolecules. The carboxamide group itself is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). This dual nature allows for the formation of robust interactions with protein targets. drugdesign.orgyoutube.com

Structure-activity relationship (SAR) studies on analogs of this scaffold often reveal the critical importance of these hydrogen bonds in achieving desired biological activity. drugdesign.org Modification or removal of the carboxamide group typically leads to a significant loss of potency, underscoring its role in molecular recognition at the active site of a receptor or enzyme. drugdesign.org The spirocyclic framework, being rigid, holds the carboxamide moiety in a defined orientation, which can enhance the entropic favorability of binding by pre-organizing the key interacting group. spirochem.comresearchgate.net

Impact on Molecular Polarity and Solubility Profiles

An interesting phenomenon has been observed with azaspiro[3.3]heptanes where their introduction in place of moieties like morpholines or piperidines can lead to a decrease in lipophilicity (logD7.4), despite the net addition of a carbon atom. nih.gov This is often attributed to an increase in the basicity of the nitrogen atom in the spirocyclic system, which leads to a higher degree of protonation at physiological pH and thus enhanced aqueous solubility. nih.gov However, for N-linked 2-azaspiro[3.3]heptanes, an increase in lipophilicity has been noted. nih.gov

Table 1: Physicochemical Properties of Selected 2-Azaspiro[3.3]heptane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Topological Polar Surface Area (Ų)
2-Azaspiro[3.3]heptaneC6H11N97.1612.0
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC11H17NO3211.2646.6
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acidC12H19NO4241.2866.8

Note: The data in this table is compiled from various chemical databases and is for illustrative purposes.

Rational Design Strategies Utilizing the this compound Framework

Bioisosteric Replacement and Scaffold Hopping Concepts

The 2-azaspiro[3.3]heptane framework is increasingly utilized in rational drug design through the concepts of bioisosteric replacement and scaffold hopping. univ.kiev.uauniroma1.itnih.gov Bioisosterism refers to the substitution of a molecular fragment with another that has similar physical and chemical properties, leading to a comparable biological response. drughunter.com The 2-azaspiro[3.3]heptane moiety has been successfully employed as a bioisostere for more common saturated heterocycles like piperidine. univ.kiev.uaresearchgate.netresearchgate.net This substitution can lead to improvements in metabolic stability, solubility, and novelty of intellectual property. tandfonline.comuniv.kiev.ua The rigid, three-dimensional structure of the spirocycle offers a distinct spatial arrangement of substituents compared to the more flexible piperidine ring, which can lead to enhanced potency and selectivity. spirochem.comresearchgate.net

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering new, structurally diverse molecules that retain the biological activity of a known parent compound by modifying its core structure. uniroma1.itresearchgate.nettmu.edu.tw The 2-azaspiro[3.3]heptane core serves as an excellent starting point for scaffold hopping due to its unique topology and synthetic tractability. spirochem.comtandfonline.com By retaining the key pharmacophoric elements, such as the carboxamide group, while altering the core scaffold, medicinal chemists can explore new chemical space and potentially identify compounds with improved drug-like properties. tandfonline.comnih.gov The inherent three-dimensionality of spirocycles is a significant advantage in moving away from the "flatland" of traditional aromatic scaffolds. tandfonline.comuniv.kiev.ua

Fragment-Based and Structure-Based Design Approaches with Spiro Scaffolds

Fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful strategies that leverage the unique properties of spiro scaffolds like 2-azaspiro[3.3]heptane. In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to create more potent lead compounds. bu.edusareum.comnih.gov The rigid and well-defined geometry of spirocyclic fragments makes them ideal for this approach, as they can provide a stable anchor point for fragment growing or linking strategies. tandfonline.com The defined exit vectors from the spirocyclic core allow for a systematic exploration of the surrounding binding pocket. spirochem.com

Structure-based drug design relies on the three-dimensional structural information of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that bind with high affinity and selectivity. tandfonline.com The conformational rigidity of spirocycles is a significant asset in SBDD. tandfonline.com Knowing the precise shape of the binding site allows for the rational design of spirocyclic analogs where the substituents are optimally positioned to interact with key residues. This can lead to a more efficient optimization process, as the number of accessible conformations is significantly reduced compared to more flexible scaffolds. researchgate.nettandfonline.com The unique three-dimensional architecture of spirocycles enables the projection of functional groups into regions of the binding site that may be inaccessible to more planar molecules. tandfonline.com

Computational Chemistry and in Silico Approaches for 2 Azaspiro 3.3 Heptane 2 Carboxamide

Quantum Mechanical (QM) Studies of Molecular Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These first-principles calculations provide a detailed picture of molecular geometry, stability, and reactivity without the need for experimental data.

Electronic structure calculations, particularly using Density Functional Theory (DFT), are employed to determine the optimal three-dimensional geometry of 2-Azaspiro[3.3]heptane-2-carboxamide and to analyze its molecular orbitals. nih.gov Methods like B3LYP with a 6-31G(d,p) basis set are commonly used to compute the electronic ground state and properties such as the distribution of electron density and electrostatic potential. nih.gov

A key outcome of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability. nih.gov For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen and oxygen atoms of the carboxamide group, while the LUMO may be distributed across the C-N and C=O antibonding orbitals.

Table 1: Representative Quantum Mechanical Properties of this compound (Illustrative Data)

PropertyCalculated ValueSignificance
HOMO Energy -6.8 eVIndicates electron-donating capability.
LUMO Energy 1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 8.3 eVSuggests high kinetic stability.
Dipole Moment 3.5 DReflects molecular polarity and influences solubility and intermolecular interactions.

Note: Data are illustrative and representative of typical values obtained from DFT calculations.

QM calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.org The synthesis of spirocyclic systems can involve complex cycloadditions or ring-closing steps. rsc.org For instance, computational studies can model the reaction pathway for the formation of the azetidine (B1206935) ring or the subsequent N-functionalization to form the carboxamide.

This analysis involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. acs.org By calculating the energy of the reactants, transition state, and products, the activation energy barrier for a proposed mechanism can be determined. acs.org Comparing the activation energies of different possible pathways reveals the most kinetically favorable route. For the synthesis of this compound, QM can be used to study the nucleophilic attack of the secondary amine of 2-azaspiro[3.3]heptane on an appropriate electrophile to form the amide bond, confirming the feasibility of the proposed synthetic step and guiding the optimization of reaction conditions.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

While QM methods describe the static nature of a single molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of the molecule and its interactions with its environment, such as a protein target, on a timescale from picoseconds to microseconds. mdpi.com

The spiro[3.3]heptane core is conformationally restricted, but the exocyclic carboxamide group possesses rotational freedom around the C-N bond. nih.gov MD simulations are used to extensively sample the accessible conformations of this group. nih.gov From the simulation trajectory, a free energy landscape can be constructed, which maps the conformational states of the molecule to their corresponding potential energies. nih.govplos.org This allows for the identification of low-energy, stable conformers that are most likely to be populated in solution and relevant for biological activity. plos.org Techniques such as steered molecular dynamics can also be employed to explore larger conformational changes and calculate the free energy profiles associated with them. rsc.org

Table 2: Major Conformational States of the Carboxamide Group (Illustrative Data)

ConformerDihedral Angle (C-C-N-C=O)Relative Free Energy (kcal/mol)Population (%)
Anti-periplanar ~180°0.075%
Syn-periplanar ~0°2.510%
Gauche ~±60°1.815%

Note: Data are illustrative, based on a hypothetical free energy landscape from an MD simulation.

MD simulations are a cornerstone of modern drug design for studying how a ligand interacts with its biological target. nih.govuni-leipzig.de After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex is performed to assess the stability of the interaction and observe its dynamic behavior. mdpi.com

Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues or atoms reveals the flexibility of different parts of the system. This can highlight which parts of the protein become more or less flexible upon ligand binding and the mobility of the ligand itself within the binding pocket.

Interaction Analysis: The simulation allows for the dynamic tracking of specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. rsc.org This helps identify the key interactions that are persistent over time and contribute most significantly to the binding affinity, providing a more accurate picture than a static docked pose.

Molecular Docking and Virtual Screening Applications

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. mdpi.com This method is widely used in virtual screening, where large libraries of compounds are computationally evaluated to identify potential drug candidates. nih.govnih.gov

The process begins with preparing the 3D structure of this compound, typically by minimizing its energy using a force field or QM method. semanticscholar.org A target protein structure, often from X-ray crystallography, is also prepared. A docking algorithm then systematically samples different positions and orientations of the ligand within the protein's binding site. Each resulting pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com

The spirocyclic scaffold of this compound is particularly well-suited for this approach because its rigidity reduces the conformational search space, potentially leading to more accurate predictions. tandfonline.com Docking studies can reveal plausible binding modes and identify key interactions, such as hydrogen bonds formed by the carboxamide group with protein residues. In a virtual screening context, derivatives of this scaffold can be docked against a target of interest, and the top-scoring compounds are prioritized for synthesis and experimental testing. nih.gov

Table 3: Hypothetical Molecular Docking Results against Janus Kinase 1 (JAK1)

CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
This compound -8.5Leu959, Arg1007Val938, Leu1010
Analog A -9.2Leu959, Asp1021Val938, Ala956, Leu1010
Analog B -7.8Arg1007Val938, Tyr960

Note: Data are illustrative and represent typical output from a molecular docking study.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) has become a cornerstone of modern drug discovery for identifying novel bioactive compounds from large chemical databases. ed.ac.uk For a scaffold such as this compound, both ligand-based and structure-based VS methodologies can be employed, depending on the available information about the biological target. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS) is utilized when the three-dimensional (3D) structure of the target protein is unknown, but a set of molecules with known activity exists. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. ed.ac.uk Techniques include 2D similarity searching, which uses molecular fingerprints to compare structural features, and 3D methods like pharmacophore modeling, which defines the essential 3D arrangement of chemical features necessary for biological activity. nih.gov

Structure-Based Virtual Screening (SBVS) is employed when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography) or modeled accurately. nih.gov The primary SBVS technique is molecular docking, which computationally predicts the preferred orientation and binding affinity of a ligand when bound to a target protein's active site. nih.gov This approach allows for the screening of large libraries of compounds to identify those that are predicted to bind with high affinity and specificity.

Table 1: Comparison of Virtual Screening Methodologies for this compound Derivatives
AspectLigand-Based Virtual Screening (LBVS)Structure-Based Virtual Screening (SBVS)
Primary Requirement A set of known active ligands for the target.A high-resolution 3D structure of the biological target.
Core Principle Similar molecules exhibit similar biological activities.Complementarity of shape and electrostatics between ligand and target active site.
Common Techniques 2D/3D Similarity Searching, Pharmacophore Modeling, Machine Learning.Molecular Docking, Molecular Dynamics Simulations.
Key Output Ranked list of molecules based on similarity to known actives.Ranked list of molecules based on predicted binding affinity (docking score).
Advantages Computationally fast; does not require a protein structure.Can identify novel scaffolds; provides insights into binding mode.
Limitations Limited to the chemical space of known actives; may miss novel scaffolds.Computationally intensive; sensitive to the accuracy of the protein structure and scoring function.

Prediction of Binding Modes and Affinity Landscapes

Understanding how derivatives of this compound bind to a target protein is crucial for rational drug design. Computational methods are essential for predicting these binding modes and estimating the strength of the interaction (binding affinity).

The primary tool for this is molecular docking , which places a ligand into the binding site of a protein and evaluates the interaction energy using a scoring function. nih.gov This process generates a predicted binding pose and a score that estimates binding affinity. For spirocyclic systems like 2-Azaspiro[3.3]heptane, the rigid, 3D-defined structure can lead to specific and high-affinity interactions by occupying well-defined pockets in the target protein.

Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and provide a more accurate estimation of binding free energy. micar21.com MD simulations model the movement of atoms in the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand, as well as the role of solvent molecules. micar21.com This allows for the exploration of the binding affinity landscape, identifying the most stable binding conformations and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Table 2: Hypothetical Docking Results for this compound Derivatives Targeting a Kinase
Compound IDSubstituent (R-group)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
ASH-001-H-6.5Hydrogen bond from carboxamide NH to Asp145.
ASH-002-Phenyl-8.2Hydrogen bond (Asp145); Hydrophobic interaction with Phe80.
ASH-003-4-hydroxyphenyl-9.1Hydrogen bond (Asp145); Hydrophobic interaction (Phe80); Hydrogen bond from hydroxyl to Glu91.
ASH-004-3-pyridyl-8.8Hydrogen bond (Asp145); Hydrogen bond from pyridine (B92270) N to Ser14.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov This approach is invaluable for predicting the activity of newly designed molecules and for understanding which molecular properties are key drivers of potency. nih.gov

Development of Predictive Models for Biological Activity Profiles

The development of a QSAR model is a systematic process that involves several key steps. biointerfaceresearch.com First, a dataset of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. The 3D structures of these molecules are then generated and optimized.

Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of a molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and physicochemical properties (e.g., logP, molecular weight). nih.gov

A mathematical model is then generated using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to correlate the molecular descriptors (independent variables) with the biological activity (dependent variable). frontiersin.orgbiointerfaceresearch.com The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

An example of a simple linear QSAR model might look like: pIC50 = c0 + (c1 * LogP) + (c2 * TPSA) - (c3 * MolWt) Where pIC50 is the predicted biological activity, LogP represents lipophilicity, TPSA is the topological polar surface area, MolWt is molecular weight, and c0-c3 are coefficients determined by the regression analysis.

Feature Selection and Model Validation in Spirocyclic SAR

A critical aspect of building a robust QSAR model is feature selection . nih.gov Often, hundreds or thousands of molecular descriptors can be calculated, many of which may be irrelevant or redundant. Feature selection techniques, such as genetic algorithms or stepwise regression, are used to identify the subset of descriptors that are most relevant to the biological activity, thereby reducing model complexity and preventing overfitting. elsevierpure.comnih.gov For spirocyclic scaffolds like 2-azaspiro[3.3]heptane, descriptors related to 3D shape and rigidity (e.g., moments of inertia, solvent accessible surface area) are often particularly important for capturing structure-activity relationships (SAR).

Once a model is built, it must be rigorously validated to ensure it is statistically sound and has predictive power for new compounds. mdpi.com

Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the model's robustness by systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound.

External validation is the most stringent test, where the model is used to predict the activity of a separate "test set" of compounds that were not used in the model's development. A high correlation between predicted and actual activities for the test set indicates a truly predictive model. mdpi.com

Table 3: Key Validation Metrics for QSAR Models
MetricDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training set data.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model via cross-validation.> 0.5
R²_pred (External R²) Measures the predictive power of the model on an external test set.> 0.6
RMSE (Root Mean Square Error) Indicates the average deviation between predicted and observed values.As low as possible.

Biological and Biomedical Research Applications Pre Clinical, Non Human, Non Clinical Trial Focus

Investigation of 2-Azaspiro[3.3]heptane-2-carboxamide as a Privileged Scaffold in Ligand Discovery

There is no available research specifically identifying this compound as a "privileged scaffold" for the discovery of new ligands. While the parent 2-azaspiro[3.3]heptane structure is considered advantageous for creating novel chemical entities with improved physicochemical properties, the specific contributions and applications of the 2-carboxamide (B11827560) derivative have not been detailed in published studies.

High-Throughput Screening (HTS) and Hit Identification

There are no publicly accessible reports of high-throughput screening campaigns utilizing this compound or libraries based on this specific scaffold for hit identification against any biological target.

Modulators of Specific Biological Pathways (General, in vitro or ex vivo focus)

Information regarding the activity of this compound as a modulator of specific biological pathways is not available in the scientific literature.

Enzyme Inhibition/Activation Studies in Biochemical Assays

No studies have been published detailing the in vitro inhibitory or activating effects of this compound on any specific enzymes.

Receptor Binding Assays and Ligand Efficacy Studies

There is no data from receptor binding assays or ligand efficacy studies to indicate that this compound interacts with any specific receptors.

Development of Chemical Probes and Tool Compounds based on the Scaffold

The development of chemical probes or tool compounds specifically based on the this compound scaffold has not been reported in the available scientific literature.

Affinity Labeling and Target Engagement Methodologies

While specific studies detailing the use of this compound in classic affinity labeling (covalent modification) are not widely available in public literature, derivatives of the core 2-azaspiro[3.3]heptane scaffold are extensively used in structure-activity relationship (SAR) studies to probe and confirm target engagement. The rigid spirocyclic structure provides well-defined exit vectors for substituents, allowing medicinal chemists to systematically explore the binding pockets of target proteins.

By synthesizing a library of derivatives with varied functionalities and assessing their biological activity, researchers can infer how the molecule engages with its target. For example, replacing a traditional piperidine (B6355638) ring with a 2-azaspiro[3.3]heptane moiety in bioactive compounds has been a key strategy. This bioisosteric replacement not only helps in understanding the spatial and electronic requirements for target binding but can also enhance metabolic stability, a critical factor in drug design. univ.kiev.uaresearchgate.netresearchgate.net The synthesis of various functionalized derivatives, such as those with carboxylic acid or ketone functionalities, provides chemical handles for further modification, which is a prerequisite for creating more sophisticated molecular probes for target engagement studies. researchgate.netnih.govnih.gov

Fluorophore-tagged this compound Derivatives for in vitro Imaging

The development of fluorophore-tagged molecules is a powerful technique for visualizing biological processes and confirming a compound's localization within cells. Although specific examples of fluorophore-tagged this compound for in vitro imaging are not prominently featured in peer-reviewed literature, the principles for their creation are well-established.

The synthesis of functionalized derivatives of the 2-azaspiro[3.3]heptane core is the first step toward creating such probes. researchgate.net These functional groups (e.g., amines, carboxylic acids) can be conjugated to common fluorophores like fluorescein (B123965) or rhodamine. mdpi.com Once synthesized, these fluorescent probes could be used in techniques like fluorescence confocal microscopy to visually track the compound's interaction with cellular components, confirming its entry into cells and its subcellular distribution. mdpi.com The combination of a fluorescent tag with a biologically active scaffold allows for direct observation of target engagement in a spatial and temporal context within a cellular environment. While the direct application to this specific carboxamide is not yet documented, the development of dual-mode imaging probes combining fluorescence with other modalities is an active area of research for other complex molecules. mdpi.com

Pre-clinical Pharmacokinetics and Drug Metabolism Studies (in vitro and in vivo animal models)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental in pre-clinical research. Derivatives of the 2-azaspiro[3.3]heptane scaffold are frequently subjected to a battery of in vitro and in vivo tests to predict their pharmacokinetic behavior. umich.edunih.gov

In vitro Metabolic Stability and Metabolite Identification

A key advantage of the 2-azaspiro[3.3]heptane scaffold is its reported improvement in metabolic stability compared to more conventional structures like piperidine. univ.kiev.uaresearchgate.net Spirocyclic structures are generally less susceptible to metabolism by oxidative enzymes, such as cytochrome P450s (CYPs). univ.kiev.ua

In vitro metabolic stability is typically assessed by incubating the compound with liver fractions (microsomes or S9) or hepatocytes from various species (e.g., mouse, rat, dog, human) and monitoring the disappearance of the parent compound over time. researchgate.netspringernature.com These assays help determine key parameters like the metabolic half-life (t½) and intrinsic clearance (Clint), which are used to predict how quickly the compound would be cleared in an in vivo setting. springernature.com Although specific clearance values for this compound are not publicly available, the general chemical strategy of using this scaffold is aimed at reducing clearance and improving metabolic stability. univ.kiev.ua

Metabolite identification studies are performed in parallel to understand the biotransformation pathways. Using techniques like high-resolution mass spectrometry, researchers can identify the structures of metabolites formed during incubation with liver preparations. umich.edu This "soft-spot" analysis reveals which parts of the molecule are most liable to metabolic modification, guiding further chemical optimization.

Assay TypeTest SystemPurposeKey Parameters Measured
Metabolic StabilityLiver Microsomes, HepatocytesTo assess the rate of metabolic clearance.Half-life (t½), Intrinsic Clearance (Clint)
Metabolite IdentificationLiver Microsomes, HepatocytesTo identify the chemical structure of metabolites.Metabolic "soft-spots", Biotransformation pathways

Permeability and Absorption Characteristics (e.g., Caco-2 assays)

For orally administered drug candidates, the ability to permeate the intestinal wall is crucial for absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is the industry "gold standard" in vitro model for predicting human intestinal permeability. nih.govmdpi.com These cells, when grown on a semipermeable membrane, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters. nih.gov

In a Caco-2 assay, the test compound is added to one side of the cell monolayer (apical, representing the intestine) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. The result is expressed as an apparent permeability coefficient (Papp). nih.gov

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
< 1LowPoor
1 - 10ModerateModerate to Good
> 10HighHigh

Note: This table provides a general classification for interpreting Papp values from Caco-2 assays. researchgate.netnih.govresearchgate.net Specific values for this compound derivatives must be determined experimentally.

By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, researchers can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A B→A/A→B ratio greater than 2 suggests active efflux, which can limit absorption.

Plasma Protein Binding Assays and Distribution Assessments

Once a compound enters the bloodstream, it can bind to plasma proteins such as albumin and α1-acid glycoprotein (B1211001) (AAG). nih.gov It is generally the unbound (free) fraction of the drug that is available to distribute into tissues and exert a pharmacological effect. Therefore, determining the extent of plasma protein binding (PPB) is a critical step in pre-clinical characterization. umich.edu

The most common method for measuring PPB is equilibrium dialysis. In this assay, a semipermeable membrane separates a chamber containing the compound in plasma from a chamber containing buffer. At equilibrium, the concentration of the free compound will be equal on both sides, allowing for the calculation of the bound and unbound fractions.

The degree of PPB influences the compound's volume of distribution (Vd) and clearance. High PPB generally restricts the drug to the vascular compartment, leading to a lower volume of distribution, and can reduce clearance by limiting the amount of free drug available to metabolizing enzymes in the liver. nih.gov In some drug design strategies, particularly for acidic molecules, high PPB is intentionally sought to prolong the compound's half-life. nih.gov

ParameterDescriptionCommon AssayPharmacokinetic Impact
Plasma Protein Binding (%PPB)The percentage of a compound bound to plasma proteins.Equilibrium DialysisAffects distribution, clearance, and half-life.
Unbound Fraction (fu)The fraction of a compound not bound to plasma proteins.Equilibrium DialysisRepresents the pharmacologically active portion.
Volume of Distribution (Vd)The theoretical volume into which a drug distributes.In vivo animal studiesInfluenced by tissue binding and plasma protein binding.

Future Directions and Emerging Research Opportunities for 2 Azaspiro 3.3 Heptane 2 Carboxamide

Expansion of Synthetic Methodologies: New Reaction Discoveries and Automation

The accessibility of spirocyclic building blocks is a critical factor driving their increased adoption in drug discovery. nih.govdndi.org Future efforts will likely focus on the development of more efficient, scalable, and versatile synthetic routes to 2-azaspiro[3.3]heptane derivatives. Researchers are exploring novel tandem ring-closure reactions and stereoselective methods to construct the strained spirocyclic core with high precision. The development of robust synthetic methods will accelerate the application of stereochemically complex spirocycles in drug discovery programs. tandfonline.com

A significant trend is the integration of automation and high-throughput experimentation in chemical synthesis. nih.govnih.gov Automated platforms can accelerate the synthesis and purification of compound libraries, enabling a more rapid exploration of the chemical space around the 2-azaspiro[3.3]heptane-2-carboxamide scaffold. nih.gov Cartridge-based automated synthesis systems, for example, offer a streamlined approach to performing complex reactions and purifications, making novel derivatives more accessible to a broader range of researchers. youtube.com This technology will be instrumental in generating diverse libraries for screening and optimizing lead compounds.

Synthetic AdvancementImplication for this compoundKey Benefits
Novel Ring-Closure ReactionsMore efficient and stereoselective synthesis of the core scaffold.Higher yields, improved purity, access to novel stereoisomers.
Automated Synthesis PlatformsRapid generation of diverse derivative libraries.Increased throughput, accelerated structure-activity relationship (SAR) studies.
Flow ChemistryScalable and safer production of key intermediates and final compounds.Improved reaction control, enhanced safety, potential for on-demand synthesis.

Advanced Computational Approaches: Integration of AI and Machine Learning in Scaffold Design

Computational chemistry and molecular modeling are already playing a crucial role in understanding the properties of spirocyclic compounds. Going forward, the integration of artificial intelligence (AI) and machine learning (ML) will revolutionize the design of novel this compound derivatives. AI/ML algorithms can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential off-target effects of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

These advanced computational tools can also be used to design scaffolds with tailored three-dimensional conformations to achieve high-affinity interactions with specific biological targets. mdpi.com By predicting how the rigid spirocyclic framework will orient substituents in a binding pocket, researchers can design more potent and selective modulators. tandfonline.com This in silico approach de-risks and accelerates the early stages of drug discovery.

Development of Novel Chemical Biology Tools and Applications

The rigid structure of the 2-azaspiro[3.3]heptane scaffold makes it an excellent tool for chemical biology research. Its use as a bioisostere for more flexible fragments, such as piperidine (B6355638), has already been established to improve properties like aqueous solubility and metabolic stability. rsc.orgub.eduacs.org Future research will likely see the development of this compound derivatives as chemical probes to study biological processes. For instance, incorporating photoreactive groups or affinity tags could enable the identification of novel protein-protein interactions or the mapping of binding sites.

Furthermore, the development of dual inhibitors, where a single molecule acts on multiple targets, is a growing area of interest. The 2-azaspiro[3.3]heptane scaffold can serve as a core for designing such molecules, with different substituents targeting distinct biological pathways. mdpi.com For example, derivatives are being explored as dual autophagy and REV-ERB inhibitors for cancer therapy. nih.govacs.org

Exploration of Polypharmacological Agents and Multitarget Modulators

The concept of "one target, one drug" is increasingly being replaced by the idea of polypharmacology, where drugs are designed to interact with multiple targets to achieve a greater therapeutic effect. mdpi.com The 2-azaspiro[3.3]heptane scaffold is well-suited for the development of such multitarget modulators. Its rigid three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups to interact with different binding sites on one or more proteins.

Future research will focus on the rational design of this compound derivatives with specific polypharmacological profiles. This could lead to the development of novel therapeutics for complex diseases like cancer and neurodegenerative disorders, where hitting multiple targets simultaneously may be more effective than modulating a single pathway. The exploration of dual inhibitors against targets like G9a and DNMT1 for epigenetic therapy is an example of this emerging trend. mdpi.com

Research AreaPotential Application of this compoundTherapeutic Advantage
Dual InhibitionDevelopment of molecules targeting two disease-relevant proteins.Enhanced efficacy, potential to overcome drug resistance.
Allosteric ModulationDesign of compounds that bind to allosteric sites to modulate protein function.Higher selectivity, reduced on-target side effects.
Fragment-Based Drug DiscoveryUse of the spirocyclic core as a starting point for building more complex molecules.Efficient exploration of chemical space, improved ligand efficiency.

Integration with Emerging Technologies in Chemical Research and Drug Discovery

The future of drug discovery lies in the integration of multiple cutting-edge technologies. For this compound, this means leveraging advancements in areas such as DNA-encoded libraries (DEL), chemoproteomics, and novel drug delivery systems. DEL technology, for instance, allows for the screening of billions of compounds against a target protein, and the inclusion of spirocyclic scaffolds in these libraries can uncover novel hits with favorable drug-like properties. tandfonline.com

Chemoproteomic platforms can be used to identify the cellular targets of this compound derivatives and to understand their mechanism of action on a global scale. Furthermore, as potent and selective molecules are developed, research into formulating them into advanced drug delivery systems will be crucial to ensure they reach their intended site of action in the body with minimal side effects. The convergence of these technologies will undoubtedly accelerate the translation of promising 2-azaspiro[3.3]heptane-based compounds from the laboratory to the clinic.

Q & A

What synthetic methodologies are most effective for producing 2-Azaspiro[3.3]heptane-2-carboxamide derivatives with high yield and purity?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step functionalization of spirocyclic precursors. Key steps include:

  • Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at -20°C reduces esters to alcohols (e.g., converting 3b to 4b with 91.1% yield) .
  • Oxidation : Dess-Martin periodinane efficiently oxidizes alcohols to aldehydes (e.g., 3a → 5a) .
  • Purification : Vacuum distillation or flash column chromatography ensures ≥95% purity, critical for downstream applications .
    Critical Note : Scaling to multi-gram quantities requires strict control of reaction temperature and stoichiometry to avoid side reactions .

How can researchers characterize the structural integrity of 2-Azaspiro[3.3]heptane derivatives?

Level : Basic
Methodological Answer :

  • ¹H NMR Spectroscopy : Identifies proton environments (e.g., sp³-hybridized carbons in the spirocyclic core). For example, 3a shows distinct signals for methylene groups at δ 1.2–1.8 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight via chemical ionization (CI) or electron impact (EI). For instance, 4a exhibits a molecular ion peak at m/z 212.29 .
  • Chromatography : LCMS or GCMS tracks reaction progress and purity .

What strategies optimize the conversion of aldehydes to alkynes in 2-Azaspiro[3.3]heptane functionalization?

Level : Advanced
Methodological Answer :
The Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) is optimal for alkyne synthesis:

  • Conditions : React aldehydes (e.g., 5a) with the reagent in methanol under mild basic conditions (K₂CO₃), achieving >90% conversion .
  • Purification : Vacuum distillation isolates alkynes (e.g., 6a) without decomposition .
    Troubleshooting : Incomplete reactions may arise from moisture sensitivity; anhydrous solvents and inert atmospheres are critical .

How should researchers address contradictory yield data in spirocyclic derivative synthesis?

Level : Advanced
Methodological Answer :
Yield discrepancies (e.g., 84.3% for 3a vs. 55.6% for 4b) often stem from:

  • Reagent Purity : Impurities in LiAlH₄ or THF reduce efficiency. Use freshly distilled solvents .
  • Temperature Control : Exothermic reactions (e.g., LiAlH₄ reductions) require precise cooling (-20°C to 0°C) to prevent side products .
  • Work-up Protocols : Incomplete neutralization of LiAlH₄ residues can hydrolyze products; rigorous washing with NaOH (40%) improves recovery .

How does substituting piperidine with 2-Azaspiro[3.3]heptane affect drug candidate properties?

Level : Advanced
Methodological Answer :
The spirocyclic core enhances 3D structural complexity (Fsp³ > 0.5), leading to:

  • Improved Solubility : Polar functional groups (e.g., carboxamide) increase water solubility by 2–3× compared to planar analogs .
  • Reduced Toxicity : In Bupivacaine analogs, 2-Azaspiro[3.3]heptane derivatives lowered cardiotoxicity by 5× while retaining anesthetic activity .
  • Metabolic Stability : The rigid spiro structure slows cytochrome P450-mediated degradation, extending half-life .

What computational or experimental methods validate spirocyclic bioisosterism in drug design?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Compare binding poses of 2-Azaspiro[3.3]heptane derivatives vs. piperidine in target proteins (e.g., sodium channels for anesthetics) .
  • ADME Profiling : Assess solubility (HPLC logP), permeability (Caco-2 assays), and metabolic stability (microsomal assays) to confirm enhanced properties .
  • Pharmacodynamic Studies : In vivo efficacy models (e.g., rodent analgesia tests) quantify potency retention post-substitution .

How can researchers mitigate challenges in scaling up spirocyclic compound synthesis?

Level : Advanced
Methodological Answer :

  • Process Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., LiAlH₄ reductions) to improve safety and yield .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenations) reduce reaction times and byproducts .
  • Green Chemistry : Substitute hazardous solvents (THF) with cyclopentyl methyl ether (CPME) for safer large-scale production .

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